1-(2,2-Dimethylpropyl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2,3)6-8(9)4-5-8/h4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGDVSTEZJTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-00-1 | |
| Record name | 1-(2,2-dimethylpropyl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2,2 Dimethylpropyl Cyclopropanamine and Analogues
Precursor Synthesis and Functionalization Strategies
The initial phase in the synthesis of the target compound involves the construction of a suitably functionalized cyclopropane (B1198618) precursor. This can be achieved by either forming the cyclopropane ring with the desired substitution pattern already in place or by functionalizing a pre-existing cyclopropane ring.
Synthesis of Cyclopropane Ring Precursors
A variety of methods are available for the synthesis of substituted cyclopropane rings. Classical approaches include the Simmons-Smith cyclopropanation of alkenes and transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds. nd.edu More contemporary methods, such as Michael-initiated ring closure (MIRC) reactions, offer a powerful and versatile strategy for constructing highly functionalized cyclopropanes. nih.gov For instance, the reaction of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909) in the presence of a base can yield 1-phenylcyclopropanecarbonitrile, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov This suggests a potential pathway where a neopentyl-substituted acetonitrile (B52724) could be used as a starting material.
Another common strategy involves the intramolecular cyclization of γ-halo nitriles or esters. For example, γ-chlorobutyronitrile can be treated with a strong base to afford cyclopropanecarbonitrile. chemicalbook.com This nitrile can subsequently be hydrolyzed to cyclopropanecarboxylic acid. chemicalbook.com
The synthesis of cyclopropane precursors can also be achieved through the rearrangement of other ring systems. For example, a nickel-catalyzed rearrangement of cyclobutanone (B123998) oxime esters can produce cyclopropanecarbonitriles. organic-chemistry.org
Incorporation of the 2,2-Dimethylpropyl Moiety
The introduction of the bulky 2,2-dimethylpropyl (neopentyl) group is a critical step that can be accomplished at various stages of the synthesis. One approach involves starting with a commercially available compound that already contains the neopentyl group. For example, the synthesis of 1-(2,2-dimethylpropyl)cyclopropene (B12389225) has been reported starting from α-diisobutylene, which contains the neopentyl skeleton. researchgate.net This demonstrates the feasibility of incorporating this sterically hindered group into a three-membered ring system.
Alternatively, the neopentyl group can be introduced via alkylation. While direct alkylation of a cyclopropane ring is challenging, the alkylation of a suitable precursor is a more viable option. For instance, a neopentyl Grignard reagent or organolithium compound could be reacted with an electrophilic precursor. However, substitution reactions involving neopentyl halides are known to be slow due to steric hindrance. organic-chemistry.org
A plausible route to a key intermediate, 1-(2,2-dimethylpropyl)cyclopropanecarboxylic acid, could involve the cyclopropanation of an alkene bearing a neopentyl group. Another potential strategy is the reaction of neopentyl magnesium bromide with epichlorohydrin (B41342) to generate a chlorohydrin, which could then be cyclized and further functionalized.
Amination Reactions and Cyclization Approaches
With a suitably functionalized 1-(2,2-dimethylpropyl)cyclopropane precursor in hand, the next critical transformation is the introduction of the amine group. This can be achieved through either direct amination methods or by the conversion of other functional groups.
Direct Amination Methods for Cyclopropane Derivatives
Direct amination of cyclopropane derivatives offers a more convergent approach. For instance, the copper-catalyzed amination of cyclopropylboronic acids with amines has been reported. wikipedia.org This method could be applied to 1-(2,2-dimethylpropyl)cyclopropylboronic acid, which would need to be synthesized beforehand.
Another direct approach is the reductive amination of a cyclopropyl (B3062369) ketone. The reaction of 1-(2,2-dimethylpropyl)cyclopropyl ketone with an amine source in the presence of a reducing agent could yield the target amine. nih.govresearchgate.netkoreascience.krgoogle.comchemrxiv.org Rhodium and ruthenium catalysts have been shown to be effective for the reductive amination of cyclopropyl ketones. nih.gov
Cyclization Reactions Leading to Substituted Cyclopropanamines
The classic and widely used methods for synthesizing primary amines from carboxylic acids or their derivatives are the Curtius and Hofmann rearrangements. These reactions proceed through an isocyanate intermediate which is then hydrolyzed to the primary amine. wikipedia.orgnih.govwikipedia.orgnrochemistry.comorganic-chemistry.orgpharmdguru.comnumberanalytics.comchem-station.comnih.govorgsyn.org
In the context of synthesizing 1-(2,2-dimethylpropyl)cyclopropanamine, the corresponding carboxylic acid or carboxamide would be the required precursor. The Curtius rearrangement of 1-(2,2-dimethylpropyl)cyclopropanecarboxylic acid would involve its conversion to an acyl azide (B81097), followed by thermal or photochemical rearrangement to the isocyanate and subsequent hydrolysis. wikipedia.orgnih.govorganic-chemistry.orgnih.govorgsyn.org Similarly, the Hofmann rearrangement of 1-(2,2-dimethylpropyl)cyclopropanecarboxamide, typically using bromine and a strong base, would also yield the desired primary amine. wikipedia.orgnrochemistry.compharmdguru.comnumberanalytics.comchem-station.com These methods are generally reliable and tolerate a wide range of functional groups, although the steric bulk of the neopentyl group might influence reaction conditions.
A process for the preparation of cyclopropanecarboxamide (B1202528) by the amidation of cyclopropanecarboxylic esters has also been described, which could be adapted for the neopentyl-substituted analogue. google.com
Stereoselective Synthesis of Cyclopropylamine (B47189) Systems
The synthesis of enantiomerically pure cyclopropylamines is of significant interest, as the introduction of a chiral center can have a profound impact on the biological activity of a molecule. Several strategies can be employed to achieve stereoselectivity.
One approach is the use of chiral catalysts in cyclopropanation reactions to establish the desired stereochemistry at the outset. Rhodium-catalyzed asymmetric cyclopropanation is a well-established method for this purpose. nd.edu
Another strategy involves the resolution of a racemic mixture of a precursor, such as a carboxylic acid or an amine. For example, chiral amines can be used as resolving agents to separate enantiomers of a racemic carboxylic acid.
Furthermore, stereoselective amination reactions can be employed. The Curtius and Hofmann rearrangements are known to proceed with retention of configuration at the migrating carbon, meaning that an enantiomerically pure carboxylic acid or amide will be converted to the corresponding enantiomerically pure amine. wikipedia.orgnih.govnrochemistry.comorganic-chemistry.orgnumberanalytics.comchem-station.comnih.gov
The stereoselective synthesis of 1,2-disubstituted cyclopropanes has been achieved through the activation of homoallylic alcohols. nd.edu While this method is for a different substitution pattern, it highlights the potential for developing stereoselective methods for 1-substituted cyclopropanes as well.
The development of stereoselective methods for the synthesis of this compound would likely involve either the use of a chiral catalyst during the cyclopropane ring formation or the resolution of a racemic intermediate, followed by a stereoretentive amination reaction.
Enantioselective Approaches in Cyclopropanamine Formation
Achieving high enantioselectivity in the synthesis of chiral cyclopropanes is paramount, as the biological activity of such molecules is often confined to a single enantiomer. A variety of catalytic systems have been developed to this end.
Organocatalysis has emerged as a powerful tool for enantioselective cyclopropanation. One prominent strategy involves the reaction of α,β-unsaturated aldehydes with bromomalonates or stabilized ylides, catalyzed by chiral secondary amines like silylated diarylprolinols. acs.orgchemistryviews.orgunl.pt This approach proceeds through an iminium ion intermediate, which effectively shields one face of the molecule, directing the nucleophilic attack to create the cyclopropane ring with high enantiomeric excess (ee). princeton.edunih.gov For instance, the use of chiral diphenylprolinol TMS ether can generate cyclopropanes with two new stereogenic centers and a quaternary carbon in a single step with excellent enantio- and diastereoselectivities. unl.pt
Transition metal catalysis offers another robust avenue for enantioselective cyclopropanation. Chiral rhodium(II) carboxylate complexes are particularly effective in catalyzing the reaction of alkenes with diazo compounds. organic-chemistry.orgrsc.org For example, a chiral-at-metal Rh(III) complex has been used for the cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes with up to 99% ee. organic-chemistry.org The stereoselectivity is governed by the chiral pocket created by the ligands around the metal center. chemrxiv.org
Biocatalysis, utilizing engineered enzymes, presents a green and highly selective alternative. Engineered myoglobin (B1173299) variants have been shown to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile or diazoketones, yielding nitrile- and ketone-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to >99.9% de and ee). nih.govrochester.edu
| Catalytic System | Reaction Type | Substrates | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Diarylprolinol TMS Ether | Organocatalytic Cascade Michael-Alkylation | α,β-Unsaturated Aldehydes + Bromomalonates | High | unl.pt |
| Dihydroindole-based Catalyst | Organocatalytic Iminium Activation | α,β-Unsaturated Aldehydes + Sulfonium (B1226848) Ylides | High | princeton.edunih.gov |
| Chiral Rh(III) Complex | Transition Metal-Catalyzed Cyclopropanation | β,γ-Unsaturated Ketoesters + Sulfoxonium Ylides | Up to 99% | organic-chemistry.org |
| Engineered Myoglobin | Biocatalytic Carbene Transfer | Olefins + Diazoacetonitrile | Up to 99.9% | nih.gov |
| Rh₂(S-TCPTAD)₄ | Transition Metal-Catalyzed Cyclopropanation | Electron-Deficient Alkenes + Aryldiazoacetates | Up to 98% | rsc.org |
Diastereoselective Control in Synthetic Routes
For cyclopropanamine analogues with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry.
A notable method for achieving high diastereocontrol involves the formal nucleophilic substitution of pre-formed chiral bromocyclopropanes. nih.govresearchgate.net This reaction proceeds through a base-assisted dehydrohalogenation to a cyclopropene (B1174273) intermediate, followed by a diastereoselective nucleophilic addition that is governed by the existing chiral center on the ring. nih.govresearchgate.net Another approach utilizes chiral telluronium ylides, where the diastereoselectivity of the cyclopropanation of α,β-unsaturated esters can be controlled by the choice of the base system (e.g., LiTMP/HMPA vs. LDA/LiBr), allowing for the selective synthesis of either the cis or trans diastereomer. nih.gov
Transition metal-catalyzed reactions have also demonstrated excellent diastereocontrol. The rhodium-catalyzed reaction of β,γ-unsaturated ketoesters with sulfoxonium ylides produces 1,2,3-trisubstituted cyclopropanes with diastereomeric ratios (dr) greater than 20:1. organic-chemistry.org Similarly, copper-catalyzed methods, such as the hydroallylation of disubstituted cyclopropenes, can provide access to 1,2-anti-difunctionalized cyclopropanes with high diastereoselectivity, a stereochemical arrangement that is often difficult to obtain. thieme-connect.de
| Methodology | Key Reagents/Catalysts | Outcome | Achieved Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Formal Nucleophilic Substitution | Chiral Bromocyclopropanes + Base | Densely substituted cyclopropylamines/ethers | High | nih.govresearchgate.net |
| Ylide Cyclopropanation | Chiral Telluronium Salts + Base Selection | cis- or trans-Vinylcyclopropanes | High, controllable | nih.gov |
| Rhodium-Catalyzed Cyclopropanation | Chiral Rh(III) Complex | 1,2,3-Trisubstituted Cyclopropanes | >20:1 | organic-chemistry.org |
| Copper-Catalyzed Hydroallylation | CuI / DPEPhos | 1,2-anti-Difunctionalized Cyclopropanes | Excellent | thieme-connect.de |
| Boronate Rearrangement | gem-Bis(boronates) + Thianthrenium Salts | 1,2-Disubstituted Cyclopropyl Diboronates | High | nih.gov |
Advanced Synthetic Techniques and Process Intensification
The translation of laboratory-scale syntheses to industrial production benefits from advanced techniques that improve efficiency, safety, and scalability. Continuous-flow synthesis and the development of highly active catalytic systems are at the forefront of this effort.
Continuous-Flow Synthesis Applications
Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for process automation and intensification. acs.orgacs.org
The synthesis of cyclopropylamine (CPA) via the Hofmann rearrangement of cyclopropanecarboxamide is a prime example of the benefits of flow chemistry. acs.orgacs.org In a continuous-flow microreaction system, the yield of CPA reached 96% with a residence time of only 4 minutes at 90 °C, a dramatic improvement over the less efficient and more complex batch process. acs.orgacs.org
For enantioselective reactions, flow systems can minimize side reactions and improve catalyst longevity. An immobilized diarylprolinol organocatalyst in a packed-bed reactor was used for the continuous-flow cyclopropanation of α,β-unsaturated aldehydes. acs.orgchemistryviews.org This setup not only produced cyclopropanes with excellent stereoselectivity but also allowed the catalyst to be used for over 48 hours without loss of performance and simplified product purification by sequestering the base downstream. acs.orgchemistryviews.org Furthermore, multi-step syntheses can be "telescoped" into a single continuous-flow process, eliminating the need for isolating and purifying intermediates. This has been demonstrated in the two-step synthesis of 1,1-cyclopropane aminoketones from 1,2-diketones and amines, significantly reducing reaction times from days to minutes. rsc.orgrsc.orgmpg.de
| Reaction | Process Type | Key Parameters | Yield | Reference |
|---|---|---|---|---|
| Hofmann Rearrangement for CPA | Batch | Two-stage, complex process | Lower | acs.orgacs.org |
| Continuous-Flow | 4 min residence time, 90 °C | 96% | acs.orgacs.org | |
| Organocatalytic Cyclopropanation | Batch | Longer reaction times, more byproducts | - | chemistryviews.org |
| Continuous-Flow | Immobilized catalyst, 48+ h stability | Excellent, fewer byproducts | acs.orgchemistryviews.org | |
| Synthesis of Aminoketones | Batch | 48-72 h reaction time | - | rsc.org |
| Continuous-Flow (Telescoped) | 30 min residence time | Good | rsc.orgmpg.de |
Catalytic Systems for Cyclopropylamine Synthesis
The heart of modern synthetic strategies for cyclopropanamines lies in the catalytic system, which dictates the reaction's efficiency, selectivity, and scope. Both transition metals and small organic molecules have been successfully employed as catalysts.
A wide array of transition metals, including rhodium, copper, palladium, and titanium, have been utilized to catalyze the formation of cyclopropane rings. mdpi.com Rhodium catalysts are particularly well-studied for their ability to mediate carbene transfer from diazo compounds to alkenes. rsc.orgpku.edu.cn Dirhodium tetracarboxylate catalysts, when equipped with chiral ligands, can execute these cyclopropanations with high enantioselectivity. chemrxiv.org
Copper catalysis provides an inexpensive and versatile alternative. It has been used in the 1,2-borocyclopropanation of aryl olefins using carbon monoxide as a C1 source to generate a carbene intermediate in situ, leading to β-boryl cyclopropane derivatives. nih.gov Dual catalytic systems, such as a synergistic rhodium/copper system, have been developed for complex de-diazotized cycloadditions to form densely functionalized polycyclic structures. rsc.org Other metals, like titanium, can catalyze the synthesis of cyclopropanols and cyclopropylamines directly from esters or amides and terminal alkenes. researchgate.net
| Metal | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Rhodium (Rh) | Rh₂(p-PhTPCP)₄, Rh(acac)(CO)₂ | Asymmetric Cyclopropanation, Hydroformylation | chemrxiv.orgnih.gov |
| Copper (Cu) | CuI / Ligand | Borocyclopropanation, Hydroallylation | thieme-connect.denih.gov |
| Rhodium/Copper | Dual Catalyst System | De-diazotized Cycloadditions | rsc.org |
| Titanium (Ti) | Ti-based catalyst | Reductive Cyclopropanation from Amides/Esters | researchgate.net |
| Palladium (Pd) | PdCl₂(dppf), Pd(OAc)₂ | Cross-Coupling (Heck, Suzuki) | mdpi.com |
Organocatalysis offers a metal-free approach to cyclopropane synthesis, avoiding issues of metal toxicity and cost. rsc.org The primary activation mode for generating cyclopropanes from α,β-unsaturated aldehydes is through iminium ion formation with a chiral secondary amine catalyst. unl.ptprinceton.edunih.gov This strategy has been successfully applied in cascade reactions, such as the Michael-initiated ring-closure (MIRC) sequence, to build complex cyclopropane structures stereoselectively. researchgate.net
A key mechanistic concept in this area is "Directed Electrostatic Activation" (DEA), where a zwitterionic catalyst-substrate complex is proposed to pre-organize the reactants, leading to high levels of stereoinduction. princeton.edunih.gov Diarylprolinol silyl (B83357) ethers are a prominent class of catalysts that operate effectively under these principles. unl.ptresearchgate.net The versatility of organocatalysis is further demonstrated by its integration with other technologies; for example, an electro-organocatalytic cascade has been developed for asymmetric cyclopropanation, using an electrochemically generated iodine species to facilitate the ring closure without the need for stoichiometric chemical oxidants. rsc.org
| Catalyst Type | Activation Mode | Reaction Example | Reference |
|---|---|---|---|
| Diarylprolinol Silyl Ethers | Iminium / Enamine Catalysis | Cascade Michael-Alkylation of enals with bromomalonates | unl.ptresearchgate.net |
| 2-Carboxylic Acid Dihydroindole | Directed Electrostatic Activation (DEA) | Cyclopropanation of enals with sulfonium ylides | princeton.edunih.gov |
| Imidazolidinones | Iminium Catalysis | Generally inert for ylide cyclopropanation but active in other cycloadditions | princeton.edu |
| Chiral Amine + Organic Oxidant | Enamine C-H Oxidation / MIRC | Cyclopropanation of saturated aldehydes | researchgate.net |
| Chiral Amine + Electrocatalysis | Iminium / Iodine-mediated Ring Closure | Asymmetric cyclopropanation cascade | rsc.org |
Chemical Reactivity and Transformation of 1 2,2 Dimethylpropyl Cyclopropanamine
Reactions Involving the Cyclopropane (B1198618) Ring
The high ring strain of the cyclopropane ring, with C-C-C bond angles of 60°, makes it susceptible to various ring-opening reactions, as this process relieves approximately 27 kcal/mol of strain energy. The reactivity of the ring is, however, significantly influenced by the nature of the substituents attached to it.
Ring-Opening Reactions and Mechanisms
The cyclopropane ring in 1-(2,2-dimethylpropyl)cyclopropanamine can undergo cleavage under different conditions, although specific studies on this exact molecule are limited. Generally, cyclopropane ring-opening can be initiated by electrophiles, radical species, or through transition metal catalysis.
In the context of related cyclopropylamines, electrophilic ring-opening often occurs at the distal C-C bond (the bond opposite to the substituent). This is attributed to the σ-withdrawing nature of the ammonium (B1175870) group formed upon protonation, which weakens the distal bond. For instance, the reaction of trans-2-phenylcyclopropylamine hydrochloride with superacids leads to the cleavage of the C2-C3 bond. While no direct studies on this compound have been reported, it is plausible that under strong acidic conditions, a similar mechanism would be at play, though potentially hindered by the bulky neopentyl group.
Radical-mediated ring-opening is another important pathway. The oxidation of cyclopropylamines can generate a nitrogen-centered radical, which can trigger the β-scission of the cyclopropane ring to form a more stable open-chain radical intermediate. This intermediate can then participate in further reactions. For example, photoactivated formal [3+2] cycloadditions of N-aryl cyclopropylamines with electron-poor olefins proceed through a single electron transfer (SET) mechanism, initiating ring opening and subsequent cyclization.
The table below illustrates a hypothetical ring-opening reaction based on known mechanisms for similar compounds.
| Reactant | Reagent | Conditions | Plausible Product | Mechanism |
| This compound | H⁺ (strong acid) | - | Open-chain iminium ion | Electrophilic ring-opening |
| This compound | Radical Initiator | Heat/Light | Open-chain radical species | Radical-mediated ring-opening |
Rearrangement Processes of Cyclopropylamine (B47189) Frameworks
Rearrangements of the cyclopropylamine framework are often coupled with ring-opening events. For instance, the formation of nitrenium ions from cyclopropylamines can lead to complex rearrangements. Computational and experimental studies on N-aryl-N-cyclopropyl nitrenium ions have shown that they can undergo ring expansion to form azetidinium ions or eliminate ethylene (B1197577) to yield isonitrilium ions. The specific pathway is influenced by the stability of the intermediates and the reaction conditions.
In the case of this compound, the formation of a nitrenium ion could potentially lead to similar rearrangements. However, the bulky neopentyl group might sterically disfavor certain transition states, potentially altering the product distribution compared to less hindered analogues. A notable rearrangement in a related system involves the treatment of N-cyclopropylamides with AlCl₃, which proceeds through a "Heine-type" aziridine (B145994) intermediate to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. nih.gov
Reactivity of the Amine Functionality
The primary amine group in this compound is a key center of reactivity, exhibiting nucleophilic character and undergoing various derivatization reactions.
Nucleophilic Character and Derivatization Reactions
As a primary amine, this compound can act as a nucleophile in a variety of reactions. It can react with alkyl halides, acyl chlorides, and other electrophilic species to form the corresponding N-substituted derivatives. However, the significant steric bulk of the neopentyl group is expected to reduce the rate of these reactions compared to less hindered primary amines.
One of the key derivatization methods for amines is acylation to form amides. For example, the reaction with an acyl chloride would yield the corresponding N-(2,2-dimethylpropyl)-N-cyclopropylamide. Another important reaction is alkylation. While direct alkylation can be challenging due to the potential for over-alkylation and the steric hindrance of the neopentyl group, reductive amination provides a more controlled method for introducing additional alkyl groups.
The table below summarizes some potential derivatization reactions of the amine functionality.
| Reactant | Reagent | Product Type |
| This compound | R-COCl | N-acyl-N-(2,2-dimethylpropyl)cyclopropanamine |
| This compound | R-CHO, NaBH₃CN | N-alkyl-N-(2,2-dimethylpropyl)cyclopropanamine |
| This compound | R-SO₂Cl | N-sulfonyl-N-(2,2-dimethylpropyl)cyclopropanamine |
Reactions with Electrophiles
The amine group readily reacts with a wide range of electrophiles. Besides the derivatization reactions mentioned above, it can react with carbonyl compounds to form imines. The reaction with aldehydes or ketones, typically under acidic catalysis, would lead to the formation of the corresponding N-(2,2-dimethylpropyl)cyclopropylimine. These imines can be valuable intermediates in further synthetic transformations.
Furthermore, electrophilic amination is a process where an amine derivative acts as an electrophile. While this compound itself is a nucleophile, it can be converted into an electrophilic aminating agent. For example, conversion to a hydroxylamine (B1172632) derivative or an N-haloamine would render the nitrogen atom electrophilic, allowing it to react with nucleophiles such as carbanions.
Catalytic Role and Intermediacy in Complex Molecule Synthesis
There is limited specific information available in the scientific literature regarding the catalytic role of this compound. Generally, chiral amines can be used as organocatalysts in various asymmetric transformations. However, the lack of a chiral center in this compound and its significant steric bulk may limit its utility in this regard.
As an intermediate, this compound can be a building block for more complex molecules. For instance, a related compound, 1-(2,2-dimethylpropyl)-cyclopropene, has been synthesized as an ethylene antagonist, highlighting the potential utility of the neopentyl-cyclopropyl motif in biologically active compounds. nih.govresearchgate.net The amine functionality provides a handle for incorporating this sterically demanding cyclopropyl (B3062369) group into larger molecular scaffolds, which could be of interest in medicinal chemistry for creating analogues of known drugs or exploring new chemical space. A nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides has been reported as an efficient method to access 1-arylcyclopropylamines, which are important motifs in drug discovery. This suggests a potential pathway for the derivatization of this compound to create libraries of compounds for biological screening.
Role in Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive transformations where the subsequent reaction occurs as a result of the functionality formed in the previous step. These reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single operation.
Despite the potential of the cyclopropylamine motif to participate in ring-opening or rearrangement cascades, a thorough review of available research indicates a lack of specific studies detailing the role of this compound in such transformations. The inherent strain of the cyclopropane ring and the nucleophilicity of the amine group are features that could theoretically initiate or participate in cascade sequences. For instance, donor-acceptor cyclopropanes are known to undergo cascade reactions to form various heterocyclic and carbocyclic structures. nih.govresearchgate.netresearchgate.netrsc.org However, specific examples employing this compound as a key component in these types of reactions are not present in the reviewed literature.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.govfrontiersin.orgrsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. frontiersin.org Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. nih.govnih.govmdpi.com
The structure of this compound makes it a potential candidate for use as the amine component in various MCRs. The primary amine functionality is a key reactive site for imine formation, which is a common initiating step in many MCRs. nih.gov However, searches of the scientific literature did not yield specific examples or detailed research findings on the application of this compound in multicomponent reactions. While the use of other primary amines in reactions like the Ugi and Passerini is widespread for the synthesis of peptidomimetics and other complex structures, the specific utility of this particular sterically hindered cyclopropylamine has not been reported. mdpi.comnih.govchemspider.commdpi.com The significant steric bulk of the neopentyl group may influence its reactivity and could potentially hinder its participation in standard MCR protocols, a factor that would require empirical investigation to confirm.
Computational and Theoretical Studies on 1 2,2 Dimethylpropyl Cyclopropanamine
Electronic Structure Analysis
A comprehensive electronic structure analysis of 1-(2,2-Dimethylpropyl)cyclopropanamine would typically involve the calculation of molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), the generation of an electrostatic potential map, and an analysis of the charge distribution. This information is crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic properties. While computational studies on other amine derivatives have been performed, specific data for this compound is not available. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Method |
| HOMO Energy | Data not available | DFT/B3LYP |
| LUMO Energy | Data not available | DFT/B3LYP |
| Dipole Moment | Data not available | DFT/B3LYP |
Note: This table is for illustrative purposes only. The values are not based on actual computational results.
Conformational Analysis and Energy Minima
The conformational landscape of this compound is expected to be complex due to the rotational freedom around the C-N bond and the steric bulk of the neopentyl group. A thorough conformational analysis would identify the various stable conformers and their relative energy minima. This is essential for understanding how the molecule exists in different environments and how its shape influences its biological activity or material properties. The study of conformations in similar acyclic and cyclic systems suggests that steric hindrance plays a significant role in determining the most stable arrangements. chemistrysteps.comlibretexts.org However, specific energy minima for the conformers of this compound have not been reported.
Table 2: Hypothetical Conformational Energy Minima for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (° N-C-C-C) |
| Staggered 1 | Data not available | ~60 |
| Staggered 2 | Data not available | ~180 |
| Eclipsed | Data not available | ~0 |
Note: This table is for illustrative purposes only. The values are not based on actual computational results.
Reaction Pathway Predictions and Mechanistic Insights
Computational chemistry is a powerful tool for predicting reaction pathways and elucidating reaction mechanisms at a molecular level. nih.govmdpi.com For this compound, this could involve modeling its behavior in various chemical transformations, such as nucleophilic substitution or oxidation. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. This provides invaluable insights that can guide synthetic efforts and explain experimental observations. Studies on the pyrolysis of cyclopropylamine (B47189) have demonstrated the utility of computational methods in understanding complex reaction mechanisms. researchgate.net Unfortunately, no such predictive studies have been published for this compound.
Table 3: Hypothetical Reaction Pathway Data for a Predicted Reaction of this compound
| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |
| N-alkylation | This compound + CH₃I | Data not available | Quaternary ammonium (B1175870) salt |
Note: This table is for illustrative purposes only. The values are not based on actual computational results.
Advanced Analytical Characterization Techniques for 1 2,2 Dimethylpropyl Cyclopropanamine
Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for determining the molecular structure of a compound. For 1-(2,2-Dimethylpropyl)cyclopropanamine, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is crucial for identifying the different types of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the protons of the neopentyl group (a singlet for the nine equivalent protons of the three methyl groups and a doublet for the methylene (B1212753) protons), the methine proton on the cyclopropane (B1198618) ring, and the methylene protons of the cyclopropane ring. The chemical shifts (δ) and coupling constants (J) would provide detailed information about the electronic environment and connectivity of these protons.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Distinct signals would be expected for the quaternary carbon and the methyl carbons of the neopentyl group, as well as the methine and methylene carbons of the cyclopropane ring. The chemical shifts of the cyclopropyl (B3062369) carbons are characteristically found at higher field (lower ppm values). nist.gov
Advanced 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is critical for confirming the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+) with high precision. This allows for the unambiguous determination of the elemental formula (C₈H₁₇N).
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments would reveal characteristic fragmentation patterns. The fragmentation of this compound would likely involve cleavage of the C-C bond between the neopentyl group and the cyclopropylamine (B47189) moiety, as well as fragmentation within the neopentyl group (e.g., loss of a tert-butyl radical). Analyzing these fragments helps to confirm the proposed structure.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data Type | Expected Observations |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals for neopentyl protons, cyclopropyl methine and methylene protons. |
| Coupling Constants (J, Hz) | Spin-spin coupling between adjacent non-equivalent protons. | |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals for neopentyl and cyclopropyl carbons. |
| HRMS | Exact Mass | Corresponds to the elemental formula C₈H₁₇N. |
| MS/MS | Fragmentation Pattern | Characteristic fragments resulting from bond cleavages. |
Chromatographic Techniques for Purity Assessment and Separation (e.g., Chiral HPLC)
Chromatographic methods are essential for separating the target compound from impurities and for resolving enantiomers in the case of chiral molecules. This compound is a chiral compound, making chiral chromatography a critical analytical tool.
High-Performance Liquid Chromatography (HPLC):
Purity Assessment: Reversed-phase HPLC with a suitable C18 or other non-polar stationary phase would be used to determine the purity of the synthesized compound. A commercial supplier indicates a purity of ≥ 95% as determined by HPLC, though the specific method is not detailed. chemimpex.com
Chiral HPLC: The separation of the enantiomers of this compound is crucial for studying their individual biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective method for this purpose. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of primary and secondary amines. rsc.org The selection of the appropriate chiral column and mobile phase (often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol) would be determined through a screening process. rsc.org The resolution of the enantiomers allows for their individual quantification and isolation for further studies.
Table 2: Chromatographic Methods for this compound
| Technique | Purpose | Key Parameters |
| Reversed-Phase HPLC | Purity Assessment | Stationary Phase (e.g., C18), Mobile Phase, Detection Wavelength. |
| Chiral HPLC | Enantiomeric Separation | Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase Composition, Flow Rate, Temperature. |
Crystallographic Analysis of Related Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. While obtaining suitable crystals of the parent amine might be challenging, the preparation of crystalline derivatives is a common strategy.
For this compound, derivatization with a suitable chiral acid could yield diastereomeric salts that are more amenable to crystallization. The resulting crystal structure would not only confirm the absolute configuration of the amine but also provide precise bond lengths, bond angles, and conformational details. This information is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies. Although no specific crystallographic data for derivatives of this compound are currently available in the public domain, this technique remains a gold standard for unambiguous stereochemical assignment. The Cambridge Structural Database (CSD) is a repository for such data; for instance, it contains the crystal structure of the parent compound, cyclopropylamine. google.com
Emerging Research Directions and Potential Applications in Chemical Science
Development of Novel Synthetic Reagents and Building Blocks
The inherent characteristics of 1-(2,2-Dimethylpropyl)cyclopropanamine make it a promising candidate as a novel synthetic reagent and a versatile building block in organic synthesis. The cyclopropane (B1198618) ring, a three-membered carbocycle, is known for its high ring strain, which can be harnessed for various chemical transformations. This strain enhances the reactivity of the molecule, allowing the cyclopropane ring to participate in reactions where it can be opened to introduce the cyclopropyl (B3062369) motif or more complex fragments into larger molecules.
Cyclopropylamines, in general, are recognized as important intermediates in the synthesis of a wide range of organic compounds. They serve as precursors for creating more complex molecular architectures. The presence of the sterically demanding 2,2-dimethylpropyl group in this compound offers a specific advantage. This bulky substituent can influence the stereochemistry of reactions, providing a tool for chemists to control the three-dimensional arrangement of atoms in the products. This level of control is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required.
The amine functional group in this compound is a key feature, allowing it to undergo a wide variety of chemical reactions. It can act as a nucleophile, a base, or be transformed into other functional groups. This versatility, combined with the unique properties of the cyclopropane ring and the steric influence of the neopentyl group, makes it a valuable building block for diversity-oriented synthesis, a strategy used to rapidly generate a wide range of different molecules for screening in drug discovery and other applications. nih.govnih.gov
Table 1: Potential Applications of this compound as a Synthetic Building Block
| Feature | Synthetic Utility | Potential Outcome |
|---|---|---|
| Cyclopropane Ring | Ring-opening reactions, cycloadditions | Introduction of unique carbon skeletons |
| Amine Group | Nucleophilic substitution, acylation, alkylation | Formation of amides, secondary/tertiary amines, and other nitrogen-containing compounds |
| 2,2-Dimethylpropyl Group | Steric hindrance | Diastereoselective and enantioselective synthesis |
Exploration in Materials Science and Polymer Chemistry
The distinct molecular architecture of this compound also suggests its potential for significant contributions to materials science and polymer chemistry. The incorporation of strained rings and bulky alkyl groups into polymer structures can lead to materials with novel and desirable properties. A closely related compound, N-(1,2-Dimethylpropyl)cyclopropanamine, has been explored for its potential in creating innovative polymers, coatings, and adhesives, indicating a promising avenue of research for the title compound as well. chemimpex.com
Precursors for Specialized Polymers
As a primary amine, this compound can theoretically act as a monomer in polymerization reactions. For instance, it could be used to synthesize polyamides or polyimides through reactions with dicarboxylic acids or their derivatives. The bulky 2,2-dimethylpropyl group attached to the polymer backbone would likely restrict chain mobility, which could lead to polymers with enhanced thermal stability, higher glass transition temperatures, and increased rigidity.
Furthermore, the cyclopropane moiety itself could be a reactive site for polymer modification or for creating cross-linked networks. The controlled opening of the cyclopropane ring within a polymer chain could be triggered by heat or a chemical stimulus, leading to changes in the material's properties. This functionality could be exploited to create "smart" materials that respond to their environment.
Modifiers for Material Properties
Beyond being a primary component of polymers, this compound could also be employed as a modifier to alter the properties of existing materials. Its amine group allows it to be grafted onto the surfaces of various substrates, such as silica, metal oxides, or other polymers. The presence of the bulky and hydrophobic 2,2-dimethylpropyl group on the surface could significantly alter properties like wettability, adhesion, and friction. For example, it could be used to create water-repellent coatings or to improve the compatibility between different phases in a composite material. The rigidity imparted by the cyclopropane ring can contribute to the creation of materials with exceptional mechanical and thermal properties.
Contributions to Agrochemical Research as Chemical Intermediates
The field of agrochemical research is another area where this compound is poised to make a significant impact. Cyclopropylamine (B47189) derivatives are known to be key intermediates in the synthesis of a variety of pesticides, including herbicides, fungicides, and insecticides. The cyclopropylamine scaffold is a component of several commercially successful agrochemicals.
The role of this compound in this context is as a specialized chemical intermediate. chemimpex.comechemi.com The synthesis of complex active ingredients for agrochemicals often involves the stepwise assembly of different molecular fragments. This compound provides a fragment that contains both the cyclopropylamine unit and the specific 2,2-dimethylpropyl group. The latter could be crucial for the biological activity of the final product, potentially by influencing how the molecule binds to its target site in a pest or weed, or by affecting its metabolic stability in the environment. The development of new pesticides is a continuous effort to overcome resistance and to find more selective and environmentally benign solutions, and novel building blocks like this compound are essential for this process.
Table 2: Research Findings on Related Cyclopropylamine Intermediates
| Intermediate Class | Application in Agrochemicals | Reference Compound Examples |
|---|---|---|
| Cyclopropylamines | Synthesis of herbicides, fungicides, and insecticides | Trinexapac-ethyl, Cyprodinil |
| N-Alkyl Cyclopropylamines | Used to improve efficacy and spectrum of activity | N-(1,2-Dimethylpropyl)cyclopropanamine chemimpex.com |
Sustainable Synthesis and Green Chemistry Approaches
In modern chemical synthesis, there is a strong emphasis on the development of sustainable and environmentally friendly processes, a concept known as green chemistry. researchgate.netmdpi.com The synthesis of complex molecules like this compound is an area where green chemistry principles can have a significant positive impact. Traditional methods for creating cyclopropane rings can sometimes involve hazardous reagents or produce significant amounts of waste.
Future research into the synthesis of this compound will likely focus on greener alternatives. This could include the use of catalytic methods that reduce the amount of reagents needed and minimize byproduct formation. mdpi.com Biocatalysis, which uses enzymes to carry out chemical transformations, is a particularly promising avenue for the sustainable synthesis of chiral cyclopropane building blocks. nih.gov Enzymatic reactions are often highly selective, can be performed in water under mild conditions, and generate minimal waste.
Developing a green synthesis for this compound would not only make the production of this valuable compound more environmentally friendly but could also make it more economically viable, thereby encouraging its wider application in the fields of materials science, agrochemicals, and beyond. The push for sustainable production methods is a key driver of innovation in the chemical industry. researchgate.net
Conclusion and Future Perspectives in Cyclopropylamine Research
Summary of Key Advances in Substituted Cyclopropylamine (B47189) Chemistry
The synthesis of substituted cyclopropylamines has seen remarkable progress, driven by their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. acs.orgacs.org These compounds are integral to a range of pharmaceuticals, including antidepressants and antiviral agents, as well as agrochemicals. longdom.orglongdom.org The inherent reactivity of the strained cyclopropane (B1198618) ring, coupled with the nucleophilicity of the amine group, allows for a diverse array of chemical transformations. acs.orglongdom.org
Historically, methods like the Curtius rearrangement were widely used, but recent years have witnessed the development of more sophisticated and efficient synthetic protocols. acs.orgorgsyn.org Key modern methods include:
Titanium-Mediated Reactions: The Kulinkovich reaction and its variations have become powerful tools for the synthesis of cyclopropanols from esters or amides, which can then be converted to the corresponding cyclopropylamines. orgsyn.orgorgsyn.orgwikipedia.org These reactions are valued for their ability to construct the cyclopropane ring with a high degree of control. orgsyn.org
Catalytic C-H Amination: A significant leap forward has been the development of methods for the direct amination of C-H bonds in cyclopropanes. acs.org Phosphine-catalyzed formal tertiary Csp³–H amination, for instance, offers a transition-metal-free, atom-economical, and highly regioselective pathway to 1-substituted cyclopropylamines under mild conditions. acs.orgwikipedia.org
Cyclopropanation of Alkenes: Traditional methods like the Simmons-Smith reaction continue to be refined and applied in the synthesis of complex molecules. mdpi.com Furthermore, metal-catalyzed reactions of diazo compounds with olefins have seen significant advances, particularly in achieving high enantioselectivity. acs.orgorgsyn.org
From Readily Available Precursors: Researchers have devised strategies to synthesize trans-2-substituted-cyclopropylamines with high diastereoselectivity from accessible α-chloroaldehydes. fiveable.me This involves the trapping of an electrophilic zinc homoenolate with an amine. fiveable.me Another innovative route involves the titanium(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents, providing a direct one-step synthesis of primary cyclopropylamines. orgsyn.org
These advancements have not only expanded the library of accessible substituted cyclopropylamines but have also enabled their incorporation into complex molecular architectures, including for the late-stage modification of bioactive molecules. acs.orgwikipedia.org
Unexplored Research Avenues for 1-(2,2-Dimethylpropyl)cyclopropanamine
Despite the broad interest in substituted cyclopropylamines, the specific compound This compound remains largely unexplored in dedicated research literature. This presents a fertile ground for new scientific inquiry. The defining feature of this molecule is the presence of a neopentyl group attached to the cyclopropylamine core. The neopentyl group is known for its significant steric bulk, which can profoundly influence a molecule's properties and reactivity. wikipedia.orgfiveable.me
Potential research avenues for this compound include:
Synthesis and anomeric effect: While general methods for synthesizing substituted cyclopropylamines exist, developing a specific, high-yield synthesis for this compound would be a primary step. A related compound, 1-(2,2-dimethylpropyl)-cyclopropene, has been synthesized, suggesting that pathways from neopentyl-containing precursors are feasible. nih.govnih.gov Investigation into how the bulky neopentyl group affects the conformation and the anomeric effect of the cyclopropylamine ring would provide valuable fundamental insights.
Pharmacological Screening: The cyclopropylamine motif is a known pharmacophore, and the introduction of a bulky, lipophilic neopentyl group could lead to novel pharmacological profiles. nih.gov The steric hindrance might enhance selectivity for specific biological targets by preventing binding to off-target proteins. fiveable.me It could also impact metabolic stability, potentially by shielding the amine group from enzymatic degradation. fiveable.menih.gov A comprehensive screening of this compound for various biological activities, such as monoamine oxidase inhibition or as an antiviral or anticancer agent, could yield interesting results. longdom.orgnih.gov
Material Science Applications: The rigid structure of the cyclopropane ring combined with the bulky neopentyl group could be exploited in the design of new materials. longdom.org For instance, it could be investigated as a monomer or a modifying agent in the synthesis of specialty polymers, where the neopentyl group could impart unique thermal or mechanical properties. longdom.org
As a Synthetic Intermediate: The unique steric environment of this compound could be leveraged in organic synthesis. The bulky neopentyl group could act as a stereodirecting group in reactions involving the amine functionality or the cyclopropane ring, potentially leading to novel and highly selective transformations. wikipedia.orgfiveable.me
Broader Impact on Organic Synthesis and Chemical Innovation
The continuous development of synthetic methods for substituted cyclopropylamines, including potentially novel compounds like this compound, has a significant and broad impact on the landscape of organic synthesis and chemical innovation.
The cyclopropyl (B3062369) group is increasingly recognized as a "bioisostere" for other common chemical groups in drug design, offering a way to fine-tune the properties of a drug candidate to improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov The ability to introduce this moiety with a wide range of substituents allows medicinal chemists to systematically explore chemical space and optimize lead compounds. nih.govnih.gov
Furthermore, the unique reactivity of the strained cyclopropane ring makes these compounds valuable building blocks in organic synthesis. acs.org They can undergo a variety of ring-opening reactions to generate linear structures with defined stereochemistry, providing access to complex molecular architectures that would be difficult to synthesize by other means. acs.org
The pursuit of novel cyclopropylamine derivatives also drives innovation in synthetic methodology. The challenges associated with constructing these strained ring systems, often with specific stereochemistry, have led to the discovery and development of new catalytic systems and reaction pathways. acs.orgorgsyn.org These new methods, in turn, enrich the toolkit of synthetic chemists and find applications in other areas of organic synthesis.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2,2-dimethylpropyl)cyclopropanamine, and how do reaction conditions influence yield?
The synthesis of cyclopropylamine derivatives often involves cyclopropanation via diazomethane or halogenated intermediates. For example, brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) can undergo nucleophilic substitution with amines to introduce the amine group . Key factors include:
- Temperature control : Excess heat may lead to elimination byproducts (e.g., cyclopropene formation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents may stabilize intermediates .
- Catalysts : Transition metals (e.g., Cu(I)) can mediate cyclopropane ring formation with stereochemical control .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : H and C NMR resolve cyclopropane ring protons (δ ~0.5–2.0 ppm) and quaternary carbons. The geminal dimethyl group (2,2-dimethylpropyl) shows distinct singlet peaks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHN) and fragmentation patterns (e.g., loss of cyclopropane ring) .
- IR : N-H stretching (~3300 cm) and cyclopropane ring vibrations (~1000–1100 cm^{-1) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic conditions : Cyclopropane rings are generally stable, but protonation of the amine may alter reactivity. Avoid strong acids to prevent ring-opening .
- Basic conditions : Risk of nucleophilic attack on the cyclopropane ring; store at neutral pH .
- Thermal stability : Decomposition observed >150°C; use inert atmospheres for high-temperature reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Discrepancies in receptor binding (e.g., 5-HT agonism vs. antagonism) may arise from:
- Stereochemistry : Trans- vs. cis-cyclopropyl configurations (e.g., trans-2-phenylcyclopropylamines show higher 5-HT affinity) .
- Substituent effects : Bulky groups (e.g., 2,2-dimethylpropyl) may sterically hinder receptor interactions .
Methodological approach : - Perform docking studies to compare binding poses .
- Synthesize enantiopure analogs and assay activity via radioligand binding .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- LogP prediction : The 2,2-dimethylpropyl group increases hydrophobicity (LogP ~2.5), impacting blood-brain barrier penetration .
- Metabolism : CYP450 enzymes may oxidize the cyclopropane ring; use in silico tools (e.g., SwissADME) to identify metabolic hotspots .
- Solubility : Introduce polar substituents (e.g., hydroxyl groups) without destabilizing the cyclopropane ring .
Q. What experimental designs mitigate challenges in studying the compound’s reaction mechanisms?
- Isotopic labeling : Use C-labeled cyclopropane to track ring-opening pathways via C NMR .
- Kinetic studies : Monitor intermediates in real-time using stopped-flow UV-Vis for fast reactions (e.g., ring-opening under acidic conditions) .
- Cross-validation : Compare experimental data (e.g., HPLC retention times) with computational predictions (DFT calculations) .
Q. How does the compound interact with biomolecular targets, and what assays validate these interactions?
- Receptor binding : Radioligand displacement assays (e.g., H-ketanserin for 5-HT) quantify affinity .
- Enzyme inhibition : Use fluorescence-based assays (e.g., MAO-A/B inhibition) with positive controls (e.g., clorgyline) .
- Cellular uptake : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) .
Methodological Considerations
Q. How are impurities quantified during synthesis, and what thresholds ensure pharmacological relevance?
Q. What protocols ensure safe handling of reactive intermediates in large-scale syntheses?
- Diazomethane alternatives : Use safer precursors (e.g., trimethylsilyldiazomethane) .
- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize toxic gases (e.g., HBr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
